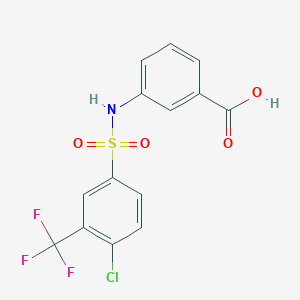

3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid” is a chemical compound. It is derived from 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride, which is used as an intermediate in the production of pesticides and dyes .

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzoic acid group, a sulfonamide group, and a 4-Chloro-3-(trifluoromethyl)phenyl group . The InChI code for this compound is 1S/C14H9ClF3NO4S/c15-12-6-5-10 (7-11 (12)14 (16,17)18)24 (22,23)19-9-3-1-8 (2-4-9)13 (20)21/h1-7,19H, (H,20,21) .Aplicaciones Científicas De Investigación

Synthesis and Bio-Potency

Some 4-(substituted phenylsulfonamido)benzoic acids, which include structures similar to 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid, have been synthesized using a fly-ash:H3PO3 nano catalyst under ultrasound irradiation conditions. These compounds exhibit high yields and have been characterized by their physical constants, analytical, and spectroscopic data. Their antimicrobial activities were assessed using the Bauer-Kirby disc diffusion method, indicating potential applications in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Transformation and Environmental Impact

The transformation mechanism of benzophenone-4 (BP-4), which shares structural similarities with this compound, in free chlorine-promoted chlorination disinfection has been studied. This research revealed the formation of chlorinated analogs and other transformation products under various conditions, highlighting the potential environmental impact and behavior of such compounds in water treatment systems (Xiao et al., 2013).

Organic Synthesis

In the realm of organic chemistry, benzoic acid derivatives, including those similar to this compound, have been meta-selectively olefinated using a nitrile-based sulfonamide template. This process involves molecular oxygen as the terminal oxidant, demonstrating the compound's utility in facilitating selective C–H bond functionalization for organic synthesis (Li et al., 2016).

Quantum Mechanical Studies

Quantum mechanical studies have been conducted on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, which are structurally related to this compound. These studies explored their energetically stable conformations, electron distribution, intermolecular interactions, and nonlinear optical properties. Such compounds show potential applications in light harvesting and as inhibitor molecules for Topoisomerase II enzyme, indicating their relevance in medicinal chemistry and photovoltaic research (Mary et al., 2019).

Mecanismo De Acción

Mode of Action

It is known that sulfonamides, a group of compounds to which this molecule belongs, often act by inhibiting enzymes essential for the growth and survival of certain cells or organisms .

Biochemical Pathways

Sulfonamides typically interfere with the synthesis of folic acid, a crucial component for DNA replication in bacteria, by inhibiting the enzyme dihydropteroate synthase . .

Result of Action

Typically, sulfonamides result in the inhibition of bacterial growth by interfering with folic acid synthesis . .

Safety and Hazards

Propiedades

IUPAC Name |

3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO4S/c15-12-5-4-10(7-11(12)14(16,17)18)24(22,23)19-9-3-1-2-8(6-9)13(20)21/h1-7,19H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSJZHLEUFMKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(Dimethylamino)propyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2952446.png)

![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952447.png)

![5-Methyl-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2952449.png)

![Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride](/img/structure/B2952465.png)

![2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2952467.png)